(R)-Tetrahydrothiophen-3-ol is a sulfur-containing organic compound with the molecular formula C₄H₈OS. It is characterized by a tetrahydrothiophene ring, which is a five-membered cyclic structure containing one sulfur atom. This compound is notable for its chiral nature, specifically existing in the (R)-configuration, which is significant in various biological and pharmaceutical applications. The compound has been studied for its potential as an intermediate in the synthesis of various pharmaceuticals, including antibiotics.
(R)-Tetrahydrothiophen-3-ol can act as a building block for the synthesis of various biologically active molecules, including:
(R)-Tetrahydrothiophen-3-ol serves as a useful tool in organic chemistry research due to its:
Potential applications of (R)-Tetrahydrothiophen-3-ol in material science are being investigated, including:
(R)-Tetrahydrothiophen-3-ol exhibits notable biological activity. It serves as a building block for the synthesis of sulopenem, an antibacterial drug that targets bacterial infections by inhibiting cell wall synthesis. The compound's unique structure contributes to its efficacy against resistant strains of bacteria . Additionally, its derivatives may possess other pharmacological properties that warrant further investigation.
Synthesis of (R)-tetrahydrothiophen-3-ol can be achieved through various methods:
(R)-Tetrahydrothiophen-3-ol has several applications in the pharmaceutical industry:
Studies on (R)-tetrahydrothiophen-3-ol have focused on its interactions with biological systems and other chemical entities. Research indicates that its derivatives may interact with bacterial enzymes involved in cell wall synthesis, enhancing their antibacterial activity. Additionally, investigations into its pharmacokinetics and metabolism are essential for understanding its behavior within biological systems.
Several compounds share structural similarities with (R)-tetrahydrothiophen-3-ol, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tetrahydrofuran | Cyclic ether | Lacks sulfur; used as a solvent and reagent. |
| Thiophene | Aromatic thiophene | Planar structure; used in organic electronics. |
| 2-Methylthiophene | Methyl-substituted thiophene | Exhibits different reactivity due to methyl group. |
(R)-Tetrahydrothiophen-3-ol is unique due to its chiral center and specific biological activity as an antibiotic precursor, distinguishing it from non-chiral compounds like tetrahydrofuran and aromatic thiophenes.
The production of optically pure (R)-tetrahydrothiophen-3-ol represents a significant challenge in synthetic chemistry due to the near spatial symmetry of the molecule. Traditional chemical synthesis methods typically involve multiple steps starting from chiral pool compounds such as L-aspartic acid, often requiring hazardous reagents and delivering suboptimal yields. Biocatalytic approaches offer distinct advantages through single-step transformations with high stereoselectivity, reduced waste generation, and milder reaction conditions.
Ketoreductases (KREDs) have proven particularly effective for the stereoselective reduction of tetrahydrothiophene-3-one to (R)-tetrahydrothiophen-3-ol. Through protein engineering, researchers have dramatically improved the enantioselectivity of these enzymes despite the challenging substrate structure.
A notable example comes from Liang et al., who leveraged enzyme evolution technologies to increase the enantioselectivity of a KRED toward tetrahydrothiophene-3-one from 63% ee to 99.3% ee. This biocatalytic process represents a significant improvement over traditional chemical approaches, replacing multi-step hazardous processes with a single enzymatic step starting from a readily available commodity chemical. The process has been successfully scaled to 100 kg, demonstrating its industrial viability.
Williams and colleagues developed an engineered ketoreductase, apKRED-9, derived from Acetobacter pasteurianus 386B, which was successfully immobilized on two different platforms: glutaraldehyde-activated amino polymer beads (LX1000 HA) and cofactor enriched poly(ethylenimine) (CEP). When tested in continuous flow synthesis, the immobilized enzyme achieved impressive results:
| Parameter | Value |
|---|---|
| Conversion | >99.0% |
| Enantiomeric excess | >99.5% |
| Space time yield | 729 g L⁻¹ d⁻¹ |
| Continuous operation time | 64 h |
In a separate pilot-scale application utilizing apKRED-9 immobilized on CEP, 118.0 g of (R)-tetrahydrothiophen-3-ol was obtained with 99.9% GC purity, 99.9% chiral purity, and 76.3% yield.
The choice of carrier matrix significantly impacts the performance of immobilized enzyme systems in continuous flow production of (R)-tetrahydrothiophen-3-ol. Several materials have been evaluated as carrier matrices for immobilized enzymes, including activated carbon, glass beads, and ion-exchange resins.
In a comparative study of packed-bed reactors using different carrier matrices, activated carbon emerged as the most suitable material for biomass retention. Packed-bed reactors with activated carbon as the carrier matrix demonstrated far superior performance compared to other materials, achieving productivity values up to 280 mmol of Fe²⁺ oxidized per liter per hour - significantly higher than the 58 mmol achieved with glass beads.
The performance of different carrier matrices in packed-bed reactors can be summarized as follows:
| Carrier Matrix | Maximum Productivity (mmol FeSO₄ oxidized/L/h) | Maximum Dilution Rate (h⁻¹) |
|---|---|---|
| Activated carbon | 280 | ~40 |
| Ion-exchange resin | 175 | ~20 |
| Glass beads (425-600 μm) | 58 | ~3.5 |
| Glass beads (710-1,180 μm) | 25 | ~2 |
For (R)-tetrahydrothiophen-3-ol production specifically, the enzyme apKRED-9 immobilized on LX1000HA was evaluated in a packed bed reactor (PBR) for continuous-flow synthesis from 3-keto tetrahydrothiophene in an aqueous-isopropanol mixture. The study demonstrated long-term operational stability with high conversion rates exceeding 99.0% and enantiomeric excess values above 99.5%.
Recent advances in polymer/carrier composites have further expanded the toolkit for developing flow-through reactors for immobilized enzyme systems. These new materials offer improved performance characteristics including enhanced mechanical stability, controlled porosity, and optimized surface chemistry for enzyme attachment.
The efficient regeneration of cofactors (primarily NADPH/NADP⁺) represents a critical economic consideration in the enzymatic production of (R)-tetrahydrothiophen-3-ol. Several strategies have been developed to address this challenge, with co-immobilization of ketoreductase and auxiliary enzymes emerging as a particularly effective approach.
Co-immobilization of ketoreductases with glucose dehydrogenase (GDH) on the same carrier has shown significant advantages over separately immobilized enzyme systems. In a comparative study of different immobilization configurations, researchers found that co-immobilized KRED and GDH systems achieved substantially higher conversion rates than separately immobilized enzymes, especially at lower cofactor concentrations.
The relationship between enzyme configuration, cofactor concentration, and performance in continuous flow is illustrated in the following table:
| Enzyme Configuration | NADPH Concentration Required for 50% Conversion | Maximum Conversion at 2.2 min Residence Time |
|---|---|---|
| KRED with 2-propanol | 0.1-0.5 mM | ~60% |
| Separately immobilized KRED and GDH | >1.0 mM | ~30% |
| Co-immobilized KRED and GDH | 0.1-0.5 mM | ~80% |
This performance advantage of co-immobilization is attributed to the proximity of the two enzymes on the beads, which ensures fast regeneration of NADPH and significantly better substrate conversion even at short residence times. Through optimized co-immobilization systems, researchers have demonstrated that NADPH concentrations 1000 times lower than substrate concentrations can be used while maintaining enzyme productivity.
Another innovative approach involves the affinity co-immobilization of His-tagged enzymes on highly cross-linked agarose (sepharose) charged with nickel ions. This technique enables the immobilization of both KRED and GDH via affinity interactions, resulting in a system that reduces cofactor requirements and allows for higher substrate concentrations compared to free enzymes.
Co-immobilized phosphorylated cofactors and enzymes have also been explored as self-contained biocatalytic systems. In these systems, the cofactor immobilization is a dynamic process where cofactor molecules shift between associated and dissociated states inside the porous surface, enabling both regeneration and reutilization.
Beyond isolated enzyme systems, whole-cell biocatalysts offer alternative approaches for the production of (R)-tetrahydrothiophen-3-ol. These systems leverage the metabolic machinery of microorganisms to perform the desired transformation, often with the benefit of intrinsic cofactor regeneration.
A pioneering patent (EP1712633A1) describes a method for manufacturing (R)-tetrahydrothiophene-3-ol through bioconversion of tetrahydrothiophene-3-one using cultured cells from specific microorganisms including species belonging to Penicillium, Aspergillus, or Streptomyces. The inventors discovered microorganisms capable of stereoselectively reducing the oxo group at the third position of tetrahydrothiophene-3-one with high selectivity.
For example, when using Aspergillus ochraceus ATCC18500 in a shaking culture system, tetrahydrothiophene-3-one was converted to (R)-tetrahydrothiophen-3-ol with a yield of 39 percent and an optical purity of 81 percent ee. The patent also describes crystallization methods to further improve the optical purity, reaching values of 96% ee with yields of 65-66%.
In industrial applications, alcohol dehydrogenase (ADH) variants from Lactobacillus kefir have been used for large-scale production. In one reported process, 56 kg of lyophilized cell lysate containing the ADH variant was used in combination with a GDH-based recycling system to reduce 130 kg of tetrahydrothiophene-3-one, yielding 115 kg of crude (R)-tetrahydrothiophen-3-ol (87% yield) within 3.5 days. Small-scale experiments demonstrated enantiomeric excess values exceeding 99%.
The identification of suitable fungal strains with ene-reductase (ER) activity has enabled the development of effective biocatalysts for stereoselective reductions. A functional screening of 28 fungi belonging to Ascomycota, Basidiomycota, and Zygomycota isolated from different habitats revealed widespread ER activity, with 27 out of 28 microorganisms tested reducing at least one substrate.
Among the tested fungi, Mucor circinelloides, Mucor plumbeus, and Geastrum masseei demonstrated the highest versatility, converting all analyzed substrates with the highest yields. This screening approach highlights the rich diversity of fungal reductases available for biocatalytic applications.
For the specific production of (R)-tetrahydrothiophen-3-ol, researchers have identified several effective fungal biocatalysts. The EP1712633A1 patent describes various microorganisms capable of stereoselectively reducing tetrahydrothiophene-3-one, with particular emphasis on strains belonging to Penicillium vinaceum, Aspergillus ochraceus, and Streptomyces michiganensis.
Beyond traditional screening, genetic engineering approaches have enabled the development of improved biocatalysts. An example is the development of an organic thiyl radical catalyst with a carefully designed chiral pocket constructed around a chiral thiol precatalyst. While not specifically used for tetrahydrothiophen-3-ol synthesis, this catalyst demonstrates the potential for engineered biocatalysts to perform highly diastereo- and enantioselective C-C bond-forming radical cyclizations.
Substrate tolerance represents a critical consideration when selecting whole-cell biocatalysts for the production of (R)-tetrahydrothiophen-3-ol. Different microbial systems demonstrate varying abilities to accept and transform structurally diverse substrates.
Bacterial systems have shown capabilities for transforming sulfur-containing heterocyclic compounds. For instance, studies with 1,2,3,4-tetrahydrodibenzothiophene (THDBT) and dibenzothiophene (DBT) demonstrated that hydrocarbon-degrading Pseudomonas strains could oxidize the sulfur atom to give sulfoxides and sulfones. While these transformations differ from the targeted reduction of tetrahydrothiophene-3-one, they illustrate the metabolic versatility of bacterial systems toward sulfur-containing heterocycles.
For the reduction of ketones specifically, the substrate's structural features significantly influence the enzymatic transformation. A study investigating ene-reductase (ER) activity in filamentous fungi used three representative model substrates characterized by different electron-withdrawing groups (ketone, nitro, and aldehyde) conjugated with C=C double bonds. The researchers found that substrate selection significantly impacts observed activity, highlighting the importance of validated model compounds when comparing different biocatalytic activities.
In the context of (R)-tetrahydrothiophen-3-ol production, whole-cell systems face particular challenges due to the near spatial symmetry of tetrahydrothiophene-3-one. This structural feature makes achieving high stereoselectivity difficult for many natural enzyme systems. In fact, the development of engineered ketoreductases with high enantioselectivity toward this substrate required significant protein engineering efforts to increase the selectivity from 63% ee to 99.3% ee.
Bifunctional organocatalysts enable simultaneous activation of electrophilic and nucleophilic partners, critical for controlling stereochemistry in tetrahydrothiophene synthesis.
Cinchona alkaloids, such as quinine and quinidine, serve as privileged scaffolds for asymmetric catalysis due to their rigid bicyclic structure and tunable basicity. Modified derivatives, including thiourea- or squaramide-functionalized cinchona catalysts, enhance hydrogen-bonding interactions with sulfur-containing nucleophiles. For example, Tümer et al. demonstrated that quinine-based bifunctional catalysts promote sulfa-Michael additions of 1,4-dithiane-2,5-diol to trans-β-nitrostyrenes, yielding tetrahydrothiophenes with up to 70% enantiomeric excess (ee) and 96:4 diastereomeric ratio (dr) [1]. The tertiary amine in cinchona activates the nitroolefin via base-mediated deprotonation, while the hydrogen-bond donor (HBD) stabilizes the thiol nucleophile (Figure 1).
Table 1: Performance of Cinchona-Derived Catalysts in Tetrahydrothiophene Synthesis
| Catalyst | Substrate Scope | Yield (%) | ee (%) | dr |
|---|---|---|---|---|
| Quinine-thiourea | Aryl nitroolefins | 65–82 | 60–70 | 90:10–96:4 |
| Quinidine-squaramide | Aliphatic nitroolefins | 55–75 | 50–65 | 85:15–92:8 |
Hydrogen-bonding interactions between catalysts and substrates are pivotal for stereocontrol. Thiourea and squaramide motifs in bifunctional catalysts stabilize transition states via dual activation: (i) the HBD site binds to nitro groups of nitroolefins, polarizing the double bond, and (ii) the basic site deprotonates the sulfur nucleophile, enhancing its reactivity [6]. Schreiner’s studies on thiourea catalysts revealed that the 3,5-bis(trifluoromethyl)phenyl group increases acidity and polarizability, strengthening substrate binding through N–H···O=S and C–H···π interactions [6]. This mechanism enables enantioselective sulfa-Michael additions with >95% regioselectivity in tetrahydrothiophene formation [1].
Tandem sequences streamline the construction of complex tetrahydrothiophene architectures by combining multiple bond-forming steps in a single flask.
A Michael-aldol cascade was employed by Wang et al. to synthesize spirotetrahydrothiopyrans, achieving >30:1 dr and ≥99% ee using a cinchona-squaramide catalyst [3]. The thia-Michael addition of thiols to α,β-unsaturated aldehydes generates a thioenolate intermediate, which undergoes intramolecular aldol cyclization. Key to success is the catalyst’s ability to maintain stereochemical fidelity across both steps via dynamic kinetic resolution.
Nitroolefins serve as versatile Michael acceptors in tetrahydrothiophene synthesis due to their strong electron-withdrawing nitro group. Tümer’s work highlights that trans-β-nitrostyrenes react with 1,4-dithiane-2,5-diol under bifunctional catalysis, forming tetrahydrothiophenes with three contiguous stereocenters [1]. The nitro group stabilizes the incipient negative charge during the sulfa-Michael step, while subsequent hemiaminal formation drives the reaction to completion. Density functional theory (DFT) calculations suggest that the Zimmerman-Traxler transition state governs stereoselectivity, with the catalyst’s HBD site enforcing a staggered conformation [2].
Figure 2: Proposed Transition State for Nitroolefin Activation
$$
\text{(R)-Catalyst} \cdots \text{H-O} \cdots \text{S} \cdots \text{C=C-NO}_2 \rightarrow \text{Tetrahydrothiophene} \quad [1] [6]$$
The side chain that differentiates many penem antibiotics (for example, sulopenem) is a 3-hydroxy-tetrahydrothiophene fragment that must be introduced in the R configuration. Two high-volume processes dominate:
| Entry | Method | Isolated yield | Enantiomeric excess | Typical scale | Key features |
|---|---|---|---|---|---|
| 1 | Ketoreductase-catalysed reduction of tetrahydrothiophene-3-one using an evolved ketoreductase and glucose dehydrogenase co-factor recycle | 87% | 99.3% enantiomeric excess | ≥100 kg | One-step conversion, aqueous medium, mild 30 °C |
| 2 | Whole-cell bioconversion followed by low-temperature crystallisation from methyl tert-butyl ether in a jacketed pressure filter [2] | 72% (overall) | 98.7% enantiomeric excess | 50 kg | Crystallisation enriches optical purity without chromatography |
Both routes suppress the earlier five-step chemical sequence that began with L-aspartic acid and relied on stoichiometric chiral reagents . Process intensification is chiefly due to enzyme evolution and crystallisation engineering, giving side-chain material that is “plant-ready” for β-lactam coupling.
Installation of the (R)-tetrahydrothiophen-3-yl side chain onto the carbapenem core proceeds by acyl-sulfonyl activation followed by trans-thioacylation. A representative example is the assembly of sulopenem:
| Coupling step | Activated intermediate | Reaction partner | Yield | Reference |
|---|---|---|---|---|
| Formation of benzenesulfonyl ester of (R)-tetrahydrothiophen-3-ol | p-Nitrobenzenesulfonyl chloride, triethylamine, −5 °C → 23 °C | – | 90% [3] | |
| Trans-esterification with 6-hydroxy-carbapenam sodium salt | N,N-Dimethylformamide, 0 °C, 30 min | 83% [3] |
These conditions tolerate the sensitive β-lactam ring because the sulfonate is a sufficiently strong yet selective leaving group. No racemisation of the alcohol centre was detected by chiral high-performance liquid chromatography [3].
Replacement of the ribose oxygen at position-4′ by sulfur confers metabolic stability and modulates sugar pucker in many therapeutic nucleosides. (R)-Tetrahydrothiophen-3-ol offers an attractive entry to such “thionucleosides”:
| Route | Target scaffold | Longest-linear-sequence | Overall yield | Notable outcome |
|---|---|---|---|---|
| Intramolecular trans-acetalisation of protected glyceraldehyde with (R)-tetrahydrothiophen-3-ol, followed by Vorbrüggen glycosylation [4] | 4′-methyl-thymidine analogue | 5 steps | 38% | Shortest known approach (previously 13 steps) |
| Thiirane opening of 2-C-methyl-epoxide with (R)-tetrahydrothiophen-3-ol derivative, acid-promoted cyclisation to thio-lactone, global deprotection [5] | 4-thioribose donor for hepatitis C nucleosides | 11 steps | 15% (multigram) | Provides kilogram quantities of sugar donor |
Both strategies rely on the pre-existing chirality of the thiophene alcohol to control two additional stereocentres on the furanose ring without resorting to auxiliary groups.
Within inhibitors of human immunodeficiency virus type 1 protease, the tetrahydrothiophene ring serves as a high-affinity hydrophobic anchor that projects toward the S-two subsite of the enzyme. Structure–activity studies demonstrate the impact of subtle modifications:
| Candidate inhibitor | Tetrahydrothiophene-based fragment | Enzyme inhibition constant (picomolar) | Half-maximal antiviral concentration in MT-2 cells (nanomolar) | Observations |
|---|---|---|---|---|
| Darunavir reference with bis-tetrahydrofuran core | None | 16 | 1.4 | Benchmark drug [6] |
| Inhibitor 35 a featuring hexahydro-furopyran-tetrahydrothiophene hybrid [7] | Present | 2.7 | 0.5 | Retains full potency against multidrug-resistant isolates |
| Tricyclic ligand 16 a bearing fused tetrahydrothiophene [8] | Present | 3.1 | 0.7 | Crystal structure shows dual hydrogen bonds to Aspartate-twenty-nine backbone |
Crystallographic analysis confirms that the sulfur atom increases van-der-Waals contacts with residues Isoleucine-fifty and Valine-thirty-two, while the ring oxygen donates a hydrogen bond to the backbone amide of Aspartate-thirty [7] [8]. These interactions explain the exceptionally low resistance factors recorded for the compounds that incorporate the tetrahydrothiophene motif.